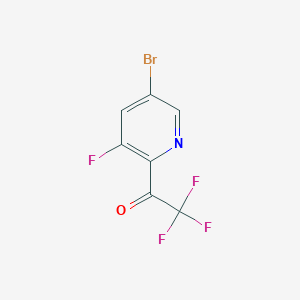
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester
説明
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biochemical Pathways
Some imidazole derivatives are known to inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors .
Result of Action
It’s known that some imidazole derivatives inhibit photosynthetic electron flow and atp-synthesis .
生化学分析
Biochemical Properties
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis . These interactions suggest that this compound may play a role in regulating energy production and metabolic processes in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to form coordination compounds with cobalt ions indicates that it may act as an enzyme inhibitor, disrupting normal enzymatic functions and metabolic pathways . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a regulatory molecule in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of photosynthetic electron flow and ATP synthesis, affecting cellular energy production and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant inhibition of enzymatic activities and metabolic processes . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit photosynthetic electron flow and ATP synthesis suggests that it may play a role in energy metabolism and cellular respiration
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with cobalt ions and inhibition of photosynthetic electron flow suggest that it may localize to organelles involved in energy production, such as mitochondria and chloroplasts
特性
IUPAC Name |
ethyl 4-acetyl-2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5(2)12)10-6(3)11-8/h4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNUJPKFFXOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)


![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride](/img/structure/B1414519.png)



